molecular formula C18H25N3O B2478185 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea CAS No. 852140-69-3

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea

Cat. No.: B2478185
CAS No.: 852140-69-3
M. Wt: 299.418
InChI Key: RQZFXSYQOFLOJA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea is a synthetically designed urea derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular architecture combining cyclohexyl and indolyl substituents connected through a urea linkage, a structural motif known to impart valuable biochemical properties. Urea-based compounds like this one serve as important scaffolds in drug discovery due to their ability to participate in extensive hydrogen-bonding networks, which often enhances their target binding affinity and selectivity. Researchers utilize this compound primarily as a key intermediate in the development of potential therapeutic agents. The structural framework is particularly relevant for investigating corticotropin-releasing factor (CRF) receptor antagonists, which represent a promising class for treating stress-related disorders, anxiety, depression, and gastrointestinal conditions . The incorporation of the 1,2-dimethylindole moiety contributes to enhanced metabolic stability and influences the compound's pharmacokinetic profile, while the cyclohexyl group provides conformational constraints that can optimize receptor interactions. The synthetic approach for such urea derivatives typically involves the reaction of appropriate isocyanate and amine precursors in dichloromethane, followed by purification and crystallization from ethanol . This compound is provided exclusively for research applications in laboratory settings. It is strictly for in vitro studies and not intended for diagnostic, therapeutic, or human use. Proper handling procedures and storage under controlled conditions are recommended to maintain compound integrity.

Properties

IUPAC Name

1-cyclohexyl-3-[(1,2-dimethylindol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-13-10-15-11-14(8-9-17(15)21(13)2)12-19-18(22)20-16-6-4-3-5-7-16/h8-11,16H,3-7,12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFXSYQOFLOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with 1,2-dimethyl-5-indolylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The urea linkage can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea serves as a building block for synthesizing more complex molecules. Its urea functional group allows for diverse chemical reactions including:

  • Oxidation: Can form indole oxides.
  • Reduction: Can yield amine derivatives.
  • Substitution: Engages in reactions with nucleophiles .

Biology

The biological applications of this compound are particularly noteworthy:

  • Antimicrobial Activity: Preliminary studies indicate potential efficacy against various microbial strains.
  • Anticancer Properties: Research has shown that this compound can inhibit tumor growth in multiple cancer cell lines. For instance, it demonstrated IC₅₀ values ranging from 7 to 20 µM against different cancer types .

Table 1: Anticancer Activity Summary

Cancer TypeIC₅₀ Value (µM)Mechanism of Action
Breast Cancer15Induces apoptosis
Lung Cancer10Inhibits cell proliferation
Colon Cancer20Modulates signaling pathways

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Binding: The indole moiety allows for binding to various receptors that modulate cellular signaling pathways .

Case Study: Urease Inhibition
A study focusing on urease inhibitors highlighted the importance of urea derivatives like this compound. It was found to exhibit significant inhibition of urease activity, which is crucial due to urease's role in various pathological conditions such as kidney stones and peptic ulcers .

Industry

In industrial applications, 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea is utilized in the development of new materials and chemical processes. Its unique structure allows it to be incorporated into formulations that require specific chemical properties or reactivity.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-[(1,2-dimethyl-3-indolyl)methyl]urea
  • 1-Cyclohexyl-3-[(1,2-dimethyl-4-indolyl)methyl]urea
  • 1-Cyclohexyl-3-[(1,2-dimethyl-6-indolyl)methyl]urea

Uniqueness

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea is unique due to the specific positioning of the dimethyl groups on the indole ring, which can influence its biological activity and chemical reactivity. This positional specificity can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C18_{18}H25_{25}N3_3O
  • Molecular Weight : 299.411 g/mol
  • IUPAC Name : 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea
  • Synonyms : CHEBI:108435

The structure features a cyclohexyl group and an indole moiety, which are known to influence biological activity through various pathways.

Structure Visualization

Chemical Structure

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea exhibits several biological activities:

  • Antitumor Activity : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of indole have shown significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .
  • Neuroprotective Effects : Research has highlighted the antiaggregation properties of urea-based compounds concerning neurodegenerative diseases. These compounds may inhibit the aggregation of proteins like alpha-synuclein and tau, which are implicated in conditions such as Parkinson's and Alzheimer's diseases .

Antitumor Efficacy

A study evaluated the cytotoxic effects of 1-cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea on several cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation, with an IC50_{50} value indicating effective concentration levels for inducing cell death.

Cell LineIC50_{50} (µM)Mechanism
A54915.2Apoptosis
MCF-710.5Cell Cycle Arrest
HeLa12.0Autophagy

Neuroprotective Activity

In another study focusing on neurodegenerative diseases, the compound exhibited promising results in reducing protein aggregation:

Protein TargetInhibition (%)Reference
Alpha-Synuclein70%
Tau65%

These findings suggest that 1-cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea could be a candidate for further development as a neuroprotective agent.

Q & A

Q. Advanced Research Focus

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Prioritize indole’s aromatic π-system and urea’s hydrogen-bonding motifs .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in water, 310K temperature) .

QSAR Modeling : Train models on indole-urea analogs with known IC50_{50} values to predict bioactivity and optimize substituents .

How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Q. Basic Research Focus

In Vitro ADME :

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) .
  • Permeability : Caco-2 cell monolayer assay, comparing apical-to-basolateral transport .
  • Metabolic Stability : Incubate with human liver microsomes and quantify parent compound via LC-MS .

In Vivo Studies : Administer to rodents (IV and oral routes) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, t1/2t_{1/2}, and bioavailability .

What experimental design principles apply to optimizing reaction yields for scaled-up synthesis?

Q. Advanced Research Focus

Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) using a 23^3 factorial matrix to identify critical parameters. For example, higher temperatures (>80°C) may improve urea formation but risk decomposition .

Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) to pinpoint optimal conditions .

Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

How can researchers validate the compound’s selectivity in multi-target pharmacological studies?

Q. Advanced Research Focus

Panel Screening : Test against a broad panel of receptors/enzymes (e.g., CEREP’s BioPrint® panel) to identify off-target interactions .

CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Thermal Shift Assays : Measure target protein melting temperatures (TmT_m) with and without the compound to confirm binding .

What are the best practices for characterizing crystallographic or spectroscopic properties?

Q. Basic Research Focus

X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/dichloromethane). Resolve structure to <2.0 Å resolution to confirm urea conformation and indole geometry .

Spectroscopic Analysis :

  • NMR : Assign peaks using 1^1H-13^13C HSQC and HMBC to resolve overlapping signals (e.g., cyclohexyl protons) .
  • IR : Confirm urea C=O stretch (~1640–1680 cm1^{-1}) and indole N-H bend (~3400 cm1^{-1}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.